molecular formula C9H9NO2 B6155484 1-isocyanato-3-methoxy-2-methylbenzene CAS No. 1261682-57-8

1-isocyanato-3-methoxy-2-methylbenzene

Cat. No.: B6155484
CAS No.: 1261682-57-8
M. Wt: 163.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-3-methoxy-2-methylbenzene (CAS: 1261682-57-8) is an aromatic isocyanate derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The compound features a benzene ring substituted with an isocyanate (-NCO) group, a methoxy (-OCH₃) group at the 3-position, and a methyl (-CH₃) group at the 2-position. Isocyanates like this are critical intermediates in synthesizing polymers (e.g., polyurethanes) and agrochemicals, but their reactivity and stability depend heavily on substituent effects.

Properties

CAS No.

1261682-57-8

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-methoxy-2-methylphenylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

1-Isocyanato-3-methoxy-2-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-methoxy-2-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Functional Group Variations: Isocyanate vs. Isothiocyanate

A key structural analog is 1-chloro-3-isothiocyanato-2-methylbenzene (CAS: 19241-34-0), which replaces the isocyanate group with an isothiocyanate (-NCS) group and substitutes methoxy with chlorine. This compound has a molecular formula of C₈H₆ClNS and a higher molecular weight (183.66 g/mol ) due to the chlorine and sulfur atoms .

  • Reactivity : Isocyanates (-NCO) are more electrophilic than isothiocyanates (-NCS), making them more reactive toward nucleophiles like amines or alcohols. This difference is critical in applications such as polymer crosslinking, where reaction rates and conditions vary significantly .
  • Stability : The thiocyanate group offers greater thermal stability, which may be advantageous in high-temperature syntheses .

Substituent Effects: Methoxy, Methyl, and Halogen Groups

Electron-Donating vs. Electron-Withdrawing Groups
  • 1-Isocyanato-3-methoxy-2-methylbenzene : The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution. This enhances the reactivity of the isocyanate group in certain reactions .
  • 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS: 55225-88-2): The trifluoromethylsulfanyl (-SCF₃) group is strongly electron-withdrawing, reducing the electrophilicity of the isocyanate group. This may necessitate harsher reaction conditions for nucleophilic additions .
Methyl Group Influence

The methyl group in this compound provides steric hindrance, which can slow down reactions at the isocyanate site compared to unsubstituted analogs like 1-isocyanato-3-methoxypropane (CAS: 7019-13-8) .

Structural Analogs with Varied Backbones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
This compound 1261682-57-8 C₉H₉NO₂ 163.17 Isocyanate (-NCO) 3-OCH₃, 2-CH₃
1-Chloro-3-isothiocyanato-2-methylbenzene 19241-34-0 C₈H₆ClNS 183.66 Isothiocyanate (-NCS) 3-Cl, 2-CH₃
1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene 55225-88-2 C₈H₄F₃NOS 219.18 Isocyanate (-NCO) 3-SCF₃
1-Isocyanato-3-nitro-5-trifluoromethylbenzene 16588-71-9 C₈H₃F₃N₂O₃ 232.11 Isocyanate (-NCO) 3-NO₂, 5-CF₃

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.